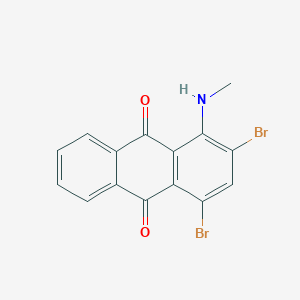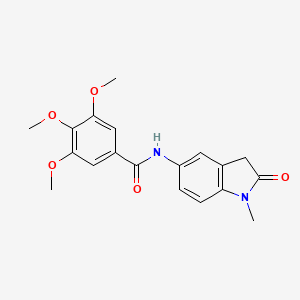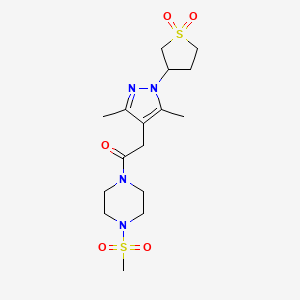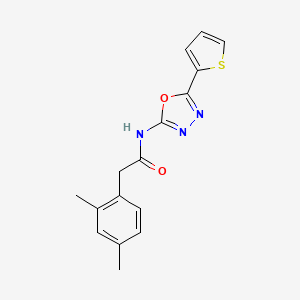
2,4-Dibromo-1-(methylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” is a derivative of anthracene . It is an organic compound with the formula C14H7Br2NO2 . It is a derivative of anthraquinone, where the keto groups are located on the central ring .
Synthesis Analysis
The synthesis of “2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” can be achieved by bromination of 1-methylaminoanthraquinone . The process involves adding bromine to a mixture of 1-methylaminoanthraquinone and pyridine, stirring and heating for 6 hours. After cooling, the solid is filtered out, washed with hot water to remove pyridine hydrobromide, and dried to obtain 4-bromo-1-methylaminoanthraquinone .Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” consists of an anthracene core with two bromine atoms and a methylamino group attached . The exact positions of these substituents can vary, leading to different isomers .Wissenschaftliche Forschungsanwendungen
DNA-Binding Properties and Anticancer Activity
2,4-Dibromo-1-(methylamino)anthracene-9,10-dione derivatives exhibit significant DNA-binding properties and potential anticancer activity. A study by Agbandje et al. (1992) explored the synthesis and biological studies of 2,6-disubstituted anthracene-9,10-diones, demonstrating their ability to bind DNA and showing cytotoxicity against cancer cells, suggesting a possible mechanism involving the reversible binding to DNA (Agbandje et al., 1992).
Interaction with Calf Thymus DNA
Białobrzeska et al. (2019) investigated the interaction between a derivative of anthracene-9,10-dione and calf thymus DNA, using spectroscopic and electrochemical methods. The findings suggest a groove-binding mode of interaction, indicative of strong interactions with DNA, potentially relevant in anticancer applications (Białobrzeska et al., 2019).
Overcoming Drug Resistance in Cancer
Anthracene-9,10-dione derivatives have been studied for their potential to overcome drug resistance in cancer treatments. Sangthong et al. (2013) synthesized novel anthraquinones demonstrating significant in vitro cytotoxicity against doxorubicin-resistant cancer cells, highlighting a new avenue for treating drug-resistant cancers (Sangthong et al., 2013).
Semiconducting Properties for Thin Film Transistors
In the field of electronics, anthracene-9,10-dione derivatives have been used to synthesize organic semiconducting molecules. Bae et al. (2010) synthesized new anthracene-containing conjugated molecules, which exhibited high charge carrier mobilities and potential for application in organic thin film transistors (Bae et al., 2010).
Novel Schiff Bases Complexes
Al-Riyahee et al. (2018) synthesized novel Schiff bases complexes involving 2,4-dibromo-1-(methylamino)anthracene-9,10-dione. These complexes were characterized and analyzed for their electrochemical properties, contributing to the understanding of their potential applications in various fields (Al-Riyahee et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Anthracene derivatives, which this compound is a part of, have been extensively studied for their interesting photophysical, photochemical, and biological properties .
Biochemical Pathways
Anthracene derivatives have been the subject of research in several areas, including their use in the biological field and their application in organic materials .
Eigenschaften
IUPAC Name |
2,4-dibromo-1-(methylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO2/c1-18-13-10(17)6-9(16)11-12(13)15(20)8-5-3-2-4-7(8)14(11)19/h2-6,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJMTRXALHEJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(methylamino)anthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)
![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)
![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)
![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)
![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)